4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
説明
特性
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O5/c1-38-20-10-7-17(8-11-20)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(18-5-3-2-4-6-18)21-15-19(30)9-12-22(21)31-29(28)37/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBXFCINAAELSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Substrate Preparation and Cyclocondensation
A modified Friedländer approach involves reacting 2-amino-5-chlorobenzophenone with ethyl acetoacetate under acidic conditions. Search result highlights that the reaction proceeds via enamine formation, followed by cyclization to yield 6-chloro-2-hydroxy-4-phenylquinoline-3-carbaldehyde. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Conc. H₂SO₄ | 78 | |
| Solvent | Ethanol | - | |
| Temperature | 80°C, 12 h | - |
Post-synthesis, the aldehyde group at position 3 is oxidized to a ketone using Jones reagent, yielding 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone with 85% efficiency.
Formation of the Pyrazoline Ring: 5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl
The pyrazoline ring is constructed via a [3+2] cycloaddition between a chalcone derivative and hydrazine.
Chalcone Intermediate Synthesis
4-Methoxybenzaldehyde undergoes Claisen-Schmidt condensation with 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone in ethanolic NaOH:
$$
\text{Ar–CHO} + \text{R–CO–R'} \xrightarrow{\text{NaOH}} \text{Ar–CH=CH–CO–R'} + \text{H₂O}
$$
This yields (E)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one with 72% yield after recrystallization.
Cyclocondensation with Hydrazine
The chalcone reacts with methylhydrazine in a two-phase system (toluene/water) containing K₂CO₃. Search result demonstrates that microwave irradiation (100°C, 50 W, 5 min) enhances regioselectivity, favoring 4,5-dihydro-1H-pyrazole formation:
| Condition | Outcome | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Conventional heating | 65% | 88 | ||
| Microwave-assisted | 78% | 95 |
The product, 3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, is isolated via column chromatography (hexane:EtOAc, 9:1).
Final Assembly and Characterization
The quinoline-pyrazoline intermediate is coupled with 4-oxobutanoic acid via a nucleophilic acyl substitution:
Activation and Coupling
The acid is activated using EDCl/HOBt in DMF, reacting with the pyrazoline’s secondary amine at 0°C for 24 h. Search result notes that maintaining pH 7–8 with Et₃N prevents quinoline hydroxyl group oxidation.
| Parameter | Value | Yield (%) | Source |
|---|---|---|---|
| Coupling Reagent | EDCl/HOBt | 68 | |
| Solvent | DMF | - | |
| Temperature | 0°C → RT, 24 h | - |
Purification and Analysis
The crude product is purified via reverse-phase HPLC (C18 column, MeOH:H₂O, 70:30), yielding 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid with ≥99% purity. Characterization data:
Optimization Challenges and Solutions
Regioselectivity in Pyrazoline Formation
Using bulkier hydrazines (e.g., phenylhydrazine) reduces regioselectivity to 1:1.3 (4,5-dihydro:pyrazole), whereas methylhydrazine under microwave conditions achieves 9:1 selectivity.
Ozonolysis Byproduct Management
Formaldehyde co-product is efficiently removed via co-distillation with water under reduced pressure, minimizing cross-linking side reactions.
化学反応の分析
Nucleophilic Reactions
The compound undergoes nucleophilic attacks at electrophilic sites, particularly the carbonyl groups and aromatic rings.
Carbonyl Reactivity
-
Oxobutanoic Acid Group : The β-keto acid moiety participates in decarboxylation under acidic or thermal conditions, forming a ketone derivative .
-
Quinoline Carbonyl : The 2-hydroxyquinoline segment can undergo nucleophilic substitution at the C-2 position, facilitated by the electron-withdrawing chlorine substituent .
Electrophilic Aromatic Substitution
The methoxyphenyl and phenyl rings direct electrophiles to specific positions:
-
Methoxyphenyl Group : The electron-donating methoxy group activates the ring for electrophilic substitution at the para position .
-
Phenyl Substituent : The chloro-quinoline system deactivates the adjacent phenyl ring, limiting reactivity to harsh conditions.
Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Methoxyphenyl ring | HNO₃, 0°C | 4-(4-Methoxy-3-nitrophenyl)-4-oxobutanoic acid | 52% |
Oxidation
-
Hydroxyl Group : The 2-hydroxyquinoline moiety oxidizes to a quinone under strong oxidizing agents (e.g., KMnO₄), altering conjugation .
-
Pyrazole Ring : The dihydropyrazole segment is susceptible to dehydrogenation, forming a fully aromatic pyrazole.
| Site | Reagent | Product | Notes |
|---|---|---|---|
| Quinoline -OH | KMnO₄, H₂O | 2-Oxo-quinoline derivative | Loss of anti-inflammatory activity |
| Dihydropyrazole | DDQ, CH₂Cl₂ | Aromatic pyrazole | Enhanced π-conjugation |
Acid-Base Reactions
The oxobutanoic acid group (pKa ~2.5) and quinoline hydroxyl (pKa ~9.4) enable pH-dependent behavior:
-
Deprotonation : At pH >10, the carboxylic acid forms a carboxylate, enhancing solubility in polar solvents .
-
Protonation : The quinoline nitrogen (pKa ~4.8) becomes protonated in acidic media, altering electronic properties .
Catalytic Modifications
Lewis acid catalysts (e.g., AlCl₃) facilitate Friedel-Crafts alkylation at the methoxyphenyl ring :
| Catalyst | Reaction | Outcome |
|---|---|---|
| AlCl₃ | Acetylation | 4-(4-Methoxy-3-acetylphenyl)-4-oxobutanoic acid |
Biological Reactivity
In vitro studies reveal interactions with biological targets:
科学的研究の応用
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer potential. The incorporation of quinoline and pyrazole moieties in the structure of 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid suggests that it may serve as an effective anticancer agent. Pyrazole derivatives have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Effects
Compounds containing quinoline and pyrazole structures are known for their anti-inflammatory properties. The compound under discussion has the potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The presence of both quinoline and pyrazole moieties enhances the antimicrobial efficacy of the compound. Quinoline derivatives have been reported to possess antibacterial and antifungal activities, which may be applicable to 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid against various pathogens .
Antidiabetic Properties
Research indicates that certain pyrazole derivatives can exhibit hypoglycemic effects and improve insulin sensitivity. The structural characteristics of 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid may contribute to its potential use as an antidiabetic agent by modulating glucose metabolism .
Enzyme Inhibition
Many derivatives of pyrazole act as inhibitors of key enzymes involved in disease processes, such as cyclooxygenase (COX) in inflammation and various kinases in cancer progression. This compound may similarly inhibit specific targets that lead to therapeutic outcomes.
Modulation of Signaling Pathways
The compound's ability to interact with signaling pathways associated with cell survival and apoptosis is crucial for its anticancer properties. By influencing pathways such as PI3K/Akt or MAPK/ERK, it can promote cancer cell death while sparing normal cells.
Anticancer Research
A study focusing on a series of pyrazole derivatives demonstrated that compounds with similar structural features to 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-y)-5-(4-methoxyphenyl)-4,5-dihydro -1H-pyrazol -1 - yl]- 4 - oxobutanoic acid exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction via caspase activation .
Anti-inflammatory Studies
In another investigation, a derivative closely related to the target compound was shown to reduce edema in animal models of inflammation by inhibiting COX enzymes and decreasing prostaglandin levels .
作用機序
The mechanism of action of 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects.
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and analogs from the evidence:
Key Observations:
Substituent Effects on Solubility and Binding :
- The target compound’s 4-methoxyphenyl group provides electron-donating effects, improving aqueous solubility compared to halogenated analogs (e.g., compounds 12, 22) .
- Halogenated substituents (e.g., 3-fluorophenyl in compound 12, 4-chlorophenyl in 22) increase lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
The dioxoloquinoline in introduces a fused ring system, likely altering pharmacokinetic properties and binding modes .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., phenyl in compound 24) exhibit higher yields (86%), whereas those with bulky groups (e.g., 4-bromophenyl in 22) require more complex purification steps .
- The target compound’s synthesis likely follows a similar pathway to and , involving coupling reactions and chromatographic purification .
Biological Implications: While direct activity data for the target compound are unavailable, analogs with 4-methoxyphenyl groups (e.g., compound 15 in ) show enhanced antimicrobial activity compared to halogenated derivatives, suggesting a similar trend . The 2-hydroxyquinoline moiety in the target compound may mimic natural product pharmacophores, as seen in antimalarial quinolines .
Research Findings and Data
Structural Analysis:
- NMR/HRMS : All compounds in the evidence were confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and high-resolution mass spectrometry, with purity >94% by HPLC .
Pharmacophore Model Insights:
- The pyrazoline ring and quinoline core form a three-point pharmacophore: Hydrophobic domain (aryl substituents). Hydrogen-bond donor/acceptor (quinoline OH/Oxo). Acidic terminal (4-oxobutanoic acid).
- Substituent variations (e.g., methoxy vs. halogens) modulate these interactions, as demonstrated in SAR studies .
生物活性
The compound 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic molecule that combines several pharmacologically relevant scaffolds, including quinoline and pyrazole. This article reviews its biological activities, focusing on antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a quinoline core, which is known for its broad spectrum of biological activities. The presence of the pyrazole ring and the 4-oxobutanoic acid moiety further enhances its potential pharmacological applications.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target molecule demonstrate significant activity against various bacterial and fungal strains. For instance:
- Antifungal Activity : Certain derivatives have shown potent antifungal effects against Aspergillus fumigatus and Helminthosporium sativum, with inhibition rates exceeding 90% in some cases .
- Antibacterial Activity : Compounds derived from related structures have also exhibited notable antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting that the target compound may possess similar properties .
| Compound | Target Organism | % Inhibition |
|---|---|---|
| 2 | Aspergillus fumigatus | 96.5% |
| 6 | Helminthosporium sativum | 93.7% |
| 3 | Bacillus subtilis | 37.6% |
| 4 | Pseudomonas aeruginosa | 33.2% |
Antiviral Activity
Quinoline derivatives are recognized for their antiviral properties against various viruses, including HIV, Zika virus, and Ebola virus. The structural elements present in the target compound may contribute to similar antiviral efficacy .
Anti-inflammatory Activity
Compounds containing the 4-oxobutanoic acid moiety have been linked to anti-inflammatory effects. Research has demonstrated that derivatives can inhibit pro-inflammatory cytokines like IL-6 and PGE2, which are crucial in inflammatory responses . The mechanism of action is believed to involve modulation of COX enzymes.
Case Studies
- Synthesis and Evaluation of Related Compounds : A study synthesized several derivatives of 4-oxobutanoic acid and assessed their biological activities. The results indicated that modifications in the alkyl chain significantly influenced tyrosinase inhibitory activity, a marker for anti-inflammatory potential .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the quinoline scaffold enhanced both antimicrobial and anti-inflammatory activities. For instance, the introduction of halogen groups increased potency against bacterial strains .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound and ensuring purity?
The compound can be synthesized via a multi-step route involving General Procedure G (as described in ). Key steps include:
- Condensation reactions using THF as a solvent and substituted quinoline precursors (e.g., 6-chloro-2-hydroxy-4-phenylquinoline derivatives).
- Cyclization of pyrazoline intermediates with substituents like 4-methoxyphenyl groups.
- Purification via precipitation from ethyl acetate and flash chromatography, achieving >95% purity (HPLC) .
- Characterization : ¹H/¹³C NMR to confirm substituent positions and HRMS for molecular formula validation .
Q. How can researchers resolve discrepancies in NMR data for structurally similar analogs?
Contradictions in NMR shifts (e.g., aromatic protons in quinoline vs. pyrazoline moieties) require:
- Comparative analysis with analogs (e.g., , compounds 12 , 13 , 15 ) to identify substituent-specific trends.
- Density Functional Theory (DFT) calculations to predict chemical environments and validate experimental shifts .
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in diastereomeric mixtures .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved bioactivity?
Key SAR observations from and analogs ( ):
- Substituent effects :
- Chlorine at C6 (quinoline) enhances electrophilic interactions (e.g., compound 12 vs. 15 ).
- Methoxy groups (4-methoxyphenyl) improve solubility but may reduce binding affinity due to steric hindrance.
Q. How can computational modeling optimize experimental design for target identification?
- Pharmacophore modeling : Use software like Schrödinger Suite to map hydrogen bond acceptors (quinoline carbonyl) and hydrophobic regions (phenyl rings) .
- Molecular docking : Prioritize kinases or GPCRs based on structural similarity to pyrazoline-containing inhibitors (e.g., , oxazolo-pyridine derivatives).
- ADMET prediction : Tools like SwissADME assess logP (<5) and PSA (>80 Ų) to balance permeability and solubility .
What strategies mitigate low yields in large-scale synthesis (e.g., <30% in , compound 25**)?**
- Catalyst optimization : Replace Pd/Cu with Ir-based catalysts for selective C–H activation ( ).
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates during cyclization.
- Flow chemistry : Continuous reaction systems minimize side-product formation in multi-step syntheses .
Methodological Considerations
Q. How should researchers validate biological activity while minimizing off-target effects?
- Target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify primary targets (e.g., JAK2, EGFR).
- Counter-screening : Test against structurally unrelated enzymes (e.g., carbonic anhydrase) to rule out nonspecific inhibition .
- Cellular assays : Pair viability assays (MTT) with mechanistic studies (Western blot for phosphorylation markers) .
Q. What analytical techniques are critical for stability studies under physiological conditions?
- Forced degradation : Expose to pH 1–9 buffers (37°C) and monitor via UPLC-MS for hydrolytic/byproduct formation.
- Light sensitivity : Use amber glassware and quantify photodegradation with UV-Vis spectroscopy .
- Metabolite identification : Incubate with liver microsomes and profile metabolites via HRMS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
